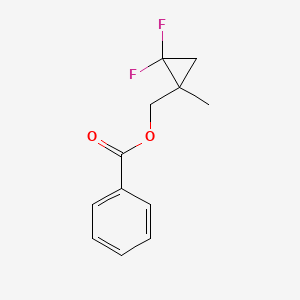
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a chemical compound characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with benzoic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzoic acid, followed by the addition of the difluoromethylcyclopropane compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Difluoro-1-methyl-cyclopropyl)methyl acetate
- (2,2-Difluoro-1-methyl-cyclopropyl)methyl chloride
- (2,2-Difluoro-1-methyl-cyclopropyl)methyl ether
Uniqueness
Compared to similar compounds, (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is unique due to the presence of the benzoate ester group, which can impart different chemical and physical properties
Propriétés
Formule moléculaire |
C12H12F2O2 |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
(2,2-difluoro-1-methylcyclopropyl)methyl benzoate |
InChI |
InChI=1S/C12H12F2O2/c1-11(7-12(11,13)14)8-16-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
CVVKQMJZDPVSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(F)F)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


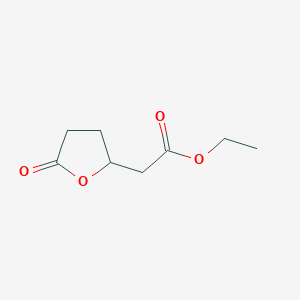
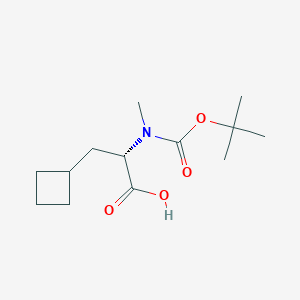
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
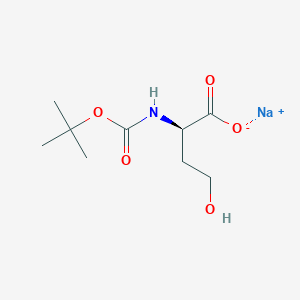
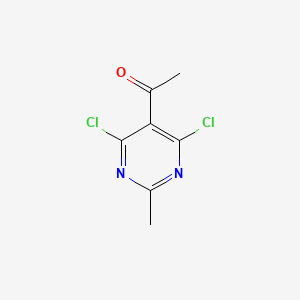
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
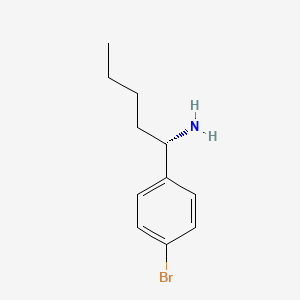
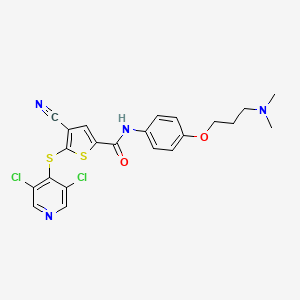
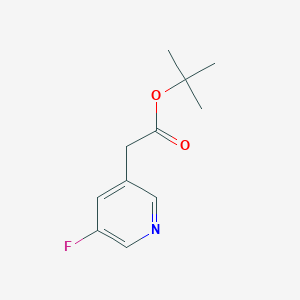
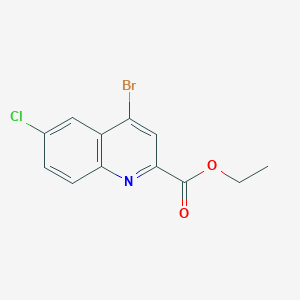
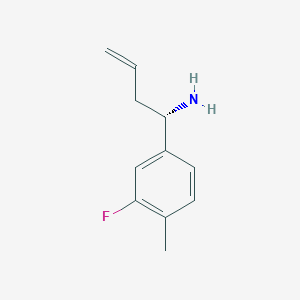
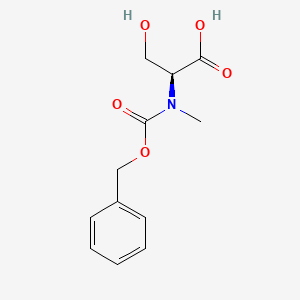
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
